molecular formula C15H15N3O5 B11461667 4-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-2H,4H,5H,7H-pyrazolo[3,4-b]pyridin-6-one

4-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-2H,4H,5H,7H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11461667
M. Wt: 317.30 g/mol
InChI Key: FIEFRHNIPGKXOI-UHFFFAOYSA-N
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Description

4-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-2H,4H,5H,7H-pyrazolo[3,4-b]pyridin-6-one is a complex organic compound that belongs to the class of benzodioxoles and pyrazolopyridines This compound is characterized by its unique structure, which includes a benzodioxole moiety fused with a pyrazolopyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-2H,4H,5H,7H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the methoxylation of a suitable precursor, such as catechol, followed by cyclization to form the benzodioxole ring.

    Synthesis of the Pyrazolopyridine Core: This involves the condensation of a suitable pyridine derivative with a hydrazine derivative to form the pyrazolopyridine ring system.

    Coupling Reaction: The final step involves coupling the benzodioxole moiety with the pyrazolopyridine core under specific reaction conditions, such as the use of a palladium catalyst and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-2H,4H,5H,7H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-2H,4H,5H,7H-pyrazolo[3,4-b]pyridin-6-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.

    Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is used in the synthesis of advanced materials and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-2H,4H,5H,7H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-2H,4H,5H,7H-pyrazolo[3,4-b]pyridin-6-one is unique due to its dual benzodioxole and pyrazolopyridine structure, which imparts distinct chemical and biological properties. This dual structure allows for versatile interactions with various molecular targets, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C15H15N3O5

Molecular Weight

317.30 g/mol

IUPAC Name

4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C15H15N3O5/c1-20-10-3-8(12(21-2)14-13(10)22-6-23-14)7-4-11(19)17-15-9(7)5-16-18-15/h3,5,7H,4,6H2,1-2H3,(H2,16,17,18,19)

InChI Key

FIEFRHNIPGKXOI-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1)C3CC(=O)NC4=C3C=NN4)OC)OCO2

Origin of Product

United States

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